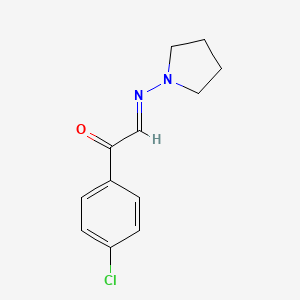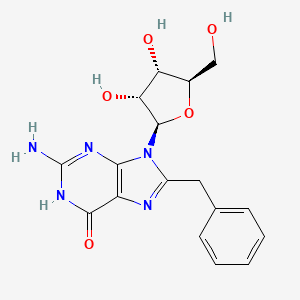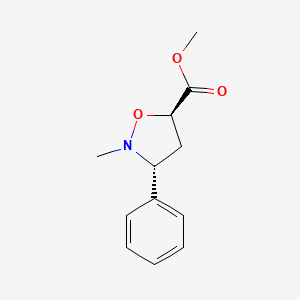![molecular formula C8H15N3S2 B12901319 5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 139887-01-7](/img/structure/B12901319.png)
5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(Butylthio)ethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of sulfur and nitrogen atoms in the ring structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Butylthio)ethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of carbon disulfide (CS₂), hydrazine hydrate (N₂H₄·H₂O), and a haloalkane. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the thiadiazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-(Butylthio)ethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like bromine (Br₂) for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring, leading to a wide range of derivatives with different chemical properties .
Wissenschaftliche Forschungsanwendungen
5-(2-(Butylthio)ethyl)-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as corrosion inhibitors and catalysts
Wirkmechanismus
The mechanism of action of 5-(2-(Butylthio)ethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. Additionally, the presence of sulfur and nitrogen atoms allows it to interact with biological molecules through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of proteins and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(2-(Butylthio)ethyl)-1,3,4-thiadiazol-2-amine include other thiadiazole derivatives such as:
- 5-(Methylthio)-1,3,4-thiadiazol-2-amine
- 5-(Ethylthio)-1,3,4-thiadiazol-2-amine
- 5-(Propylthio)-1,3,4-thiadiazol-2-amine
Uniqueness
The uniqueness of 5-(2-(Butylthio)ethyl)-1,3,4-thiadiazol-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The butylthio group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins. This unique feature makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
139887-01-7 |
|---|---|
Molekularformel |
C8H15N3S2 |
Molekulargewicht |
217.4 g/mol |
IUPAC-Name |
5-(2-butylsulfanylethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H15N3S2/c1-2-3-5-12-6-4-7-10-11-8(9)13-7/h2-6H2,1H3,(H2,9,11) |
InChI-Schlüssel |
FGDQJVOGFUEOFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCCC1=NN=C(S1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-](/img/structure/B12901272.png)



![5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine](/img/structure/B12901301.png)
![2,3,5-Triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12901303.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-7-chloroquinolin-4-amine](/img/structure/B12901311.png)
![Imidazo[1,2-a]pyrimidin-5-amine, N-(phenylmethyl)-](/img/structure/B12901314.png)
![1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one](/img/structure/B12901327.png)
![2-(Pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12901332.png)
